Product packaging for Ipg-1 AM(Cat. No.:)

Ipg-1 AM

Cat. No.: B10827315
M. Wt: 1142.0 g/mol
InChI Key: CWVRLLIVPHASBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IPG-1 AM (ION Potassium Green - 1 AM) is a yellow-green fluorescent chemical indicator specifically designed for detecting and measuring changes in intracellular potassium (K+) concentrations in live cells . As a membrane-permeable acetoxymethyl (AM) ester, it readily loads into cells, making it an essential tool for real-time monitoring of dynamic potassium fluxes in research environments with high potassium concentrations . This indicator is characterized by its lower affinity for potassium (Kd = 50 mM) compared to other dyes in its family, such as IPG-2 (Kd = 18 mM) and IPG-4 (Kd = 7 mM), which tailors it for applications where potassium levels are elevated . This compound exhibits excitation and emission maxima at approximately 525 nm and 545 nm, respectively, allowing for high-sensitivity detection of small physiological changes in K+ levels . It is a vital reagent for researchers studying ionic homeostasis and cellular signaling pathways. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H62Cl2N2O20 B10827315 Ipg-1 AM

Properties

Molecular Formula

C55H62Cl2N2O20

Molecular Weight

1142.0 g/mol

IUPAC Name

acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[4-[16-(4-formyl-2-methoxyphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-methoxyphenyl]-6-oxoxanthen-2-yl]propanoate

InChI

InChI=1S/C55H62Cl2N2O20/c1-34(61)73-31-76-47(64)12-8-39-27-41-49(42-28-40(9-13-48(65)77-32-74-35(2)62)53(78-33-75-36(3)63)51(57)55(42)79-54(41)50(56)52(39)66)38-7-11-44(46(29-38)68-5)59-16-20-71-24-22-69-18-14-58(15-19-70-23-25-72-21-17-59)43-10-6-37(30-60)26-45(43)67-4/h6-7,10-11,26-30H,8-9,12-25,31-33H2,1-5H3

InChI Key

CWVRLLIVPHASBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC1=C(C2=C(C=C1CCC(=O)OCOC(=O)C)C(=C3C=C(C(=O)C(=C3O2)Cl)CCC(=O)OCOC(=O)C)C4=CC(=C(C=C4)N5CCOCCOCCN(CCOCCOCC5)C6=C(C=C(C=C6)C=O)OC)OC)Cl

Origin of Product

United States

The Chemical Compound Ipg 1 Am

Naming Conventions and Synonyms of the IPG Series (e.g., Asante Potassium Green, ION Potassium Green)

The IPG series of potassium sensors represents a family of synthetic fluorescent indicators. This series was formerly recognized under the name Asante Potassium Green (APG). ionbiosciences.com this compound, a specific compound within this series, is known by several synonyms, including APG-1 AM, Asante Potassium Green–1 AM, and ION Potassium Green–1 AM. caymanchem.commedchemexpress.cninvivochem.commedchemexpress.com Other notable members of this series, exhibiting varying affinities for potassium, include IPG-2 and IPG-4. ionbiosciences.comnetascientific.comionbiosciences.com The naming convention reflects the evolution and branding of these indicators by their developers and distributors.

Molecular Architecture of the Core Fluorescent Moiety

The core of this compound's functionality as a fluorescent indicator lies in its molecular architecture, which includes a fluorescent moiety. This part of the molecule is a synthetic fluorochrome. ionbiosciences.com Structural information indicates the presence of a 3H-xanthene-3-one core caymanchem.com, a common structural motif found in many fluorescent dyes like fluorescein (B123965) and rhodamine derivatives. These types of fluorophores typically function via a donor-pi-acceptor system, where electron transitions upon light absorption lead to fluorescence emission. mdpi.com

This compound exhibits specific spectral properties, displaying excitation maxima at 525 nm and emission maxima at 545 nm. caymanchem.cominvivochem.commedchemexpress.combertin-bioreagent.com These characteristics are dictated by the conjugated pi system and the specific chemical substituents present on the xanthene core, influencing its interaction with light.

Strategic Incorporation of the Acetoxymethyl (AM) Ester Group for Cell Permeability

A critical feature of this compound is the strategic incorporation of acetoxymethyl (AM) ester groups. biotium.comabcam.cnnih.govthermofisher.com This modification is essential because the active form of the indicator, which binds potassium ions, is typically charged and thus impermeable to cell membranes. abcam.cnthermofisher.com The addition of AM ester groups neutralizes the negative charges on carboxylic acid moieties within the molecule, converting the indicator into a more hydrophobic, uncharged form. abcam.cnthermofisher.com

This uncharged, lipophilic AM ester form can readily permeate the membranes of live cells through passive diffusion. abcam.cnnih.govthermofisher.comrndsystems.comfishersci.bemedchemexpress.comcorning.commedchemexpress.comabcam.com Once inside the intracellular environment, ubiquitous intracellular esterases cleave the AM ester groups. abcam.cnnih.govthermofisher.comrndsystems.comfishersci.bemedchemexpress.comcorning.commedchemexpress.comabcam.com This hydrolysis regenerates the negatively charged, active form of the fluorescent indicator, effectively trapping it within the cell and allowing for the measurement of intracellular potassium concentrations. abcam.cnthermofisher.com The non-AM ester versions of these indicators are cell-impermeable and are used in applications where direct access to the indicator is possible, such as in vitro studies or with methods like electroporation or microinjection. caymanchem.comnetascientific.combertin-bioreagent.comnetascientific.comcaymanchem.comabcam.comcymitquimica.commedchemexpress.com

Structural Features Dictating Potassium Ion Coordination and Selectivity

The ability of this compound to function as a potassium sensor relies on a specific structural component that facilitates potassium ion coordination and confers selectivity. The IPG molecules incorporate a dedicated moiety designed for binding K⁺ ions. ionbiosciences.com This binding domain is structurally related to macrocyclic ligands, such as crown ethers or aza-macrocycles, which are known for their ability to selectively chelate ions based on the size of their central cavity and the arrangement of coordinating atoms (typically oxygen and nitrogen). mdpi.comchemrxiv.org

Upon binding of potassium ions to this chelating site, a conformational or electronic change occurs within the molecule. This change affects the photophysical properties of the adjacent fluorescent moiety, leading to a significant increase in fluorescence intensity. ionbiosciences.com In the absence of bound potassium, the fluorescence is substantially quenched. ionbiosciences.com

The selectivity for potassium ions over other biologically relevant ions, such as sodium, is a crucial characteristic of these indicators. While the precise structural details governing this compound's selectivity are complex, the design principles of similar ion indicators suggest that the size and chemical environment of the binding cavity are tuned to favor the coordination of potassium ions, which have a specific ionic radius. mdpi.comchemrxiv.org The IPG series offers indicators with varying potassium affinities, with this compound having a reported dissociation constant (Kd) for K⁺ of 50 mM. ionbiosciences.comcaymanchem.combertin-bioreagent.commidsci.com This affinity is lower than that of IPG-2 (Kd = 18 mM) and IPG-4 (Kd = 7 mM), illustrating how subtle structural differences within the binding moiety can influence potassium binding strength. ionbiosciences.comionbiosciences.com

Mechanism of Action As a Fluorescent Potassium Indicator

Principles of K⁺ Binding and Resultant Fluorescence Enhancement

The IPG family of indicators, including IPG-1 AM, incorporates a K⁺-binding moiety. ionbiosciences.com The fundamental principle behind their function as fluorescent potassium indicators lies in the change in fluorescence intensity upon binding to K⁺ ions. ionbiosciences.com In the absence of bound K⁺, the fluorescence of the sensor is significantly quenched. ionbiosciences.com Upon K⁺ binding, this quenching is relieved, leading to a dramatic increase in the fluorescence of the sensor. ionbiosciences.com This "turn-on" mechanism allows for the detection and measurement of potassium concentration changes through monitoring fluorescence intensity. ionbiosciences.com

Intramolecular Quenching and De-quenching Mechanisms Upon K⁺ Association

While the precise intramolecular quenching and de-quenching mechanisms for this compound are not explicitly detailed in the provided search results, the general principle for this class of fluorescent indicators involves a change in the molecule's conformation or electronic state upon ion binding. In the quenched state (without K⁺), an internal process reduces fluorescence, such as photoinduced electron transfer (PET) or energy transfer, where an electron or energy is transferred from the fluorophore to another part of the molecule, dissipating the excitation energy non-radiatively. omu.edu.tr The K⁺ binding moiety is designed such that its interaction with K⁺ disrupts this quenching pathway. ionbiosciences.com Upon K⁺ association, the molecule likely undergoes a conformational change or an alteration in the electronic properties of the binding site, which prevents the intramolecular quenching process. This allows the fluorophore to emit light efficiently upon excitation, resulting in a significant increase in fluorescence intensity. ionbiosciences.com

Quantitative Analysis of K⁺ Binding Affinity (Kd) of this compound

The potassium binding affinity of a fluorescent indicator is quantitatively described by its dissociation constant (Kd). The Kd represents the concentration of K⁺ at which half of the indicator molecules are bound to K⁺. A lower Kd indicates a higher affinity for K⁺. This compound has a reported K⁺ binding affinity (Kd) of 50 mM. caymanchem.commidsci.com This relatively lower affinity compared to other IPG indicators makes it suitable for measuring changes in environments with high potassium concentrations. ionbiosciences.com In vitro characterization of IPG-1 (the cell-impermeable form) fluorescence emission versus K⁺ concentration has shown a monotonic increase in fluorescence up to 150 mM K⁺, without a shift in excitation or emission spectra maxima. nih.gov

The excitation maximum for this compound is 525 nm, and the emission maximum is 545 nm. caymanchem.commidsci.com

Comparative Analysis of K⁺ Binding Affinities Across the IPG Family (IPG-1, IPG-2, IPG-4)

The IPG family of fluorescent potassium indicators includes IPG-1, IPG-2, and IPG-4, which exhibit different affinities for potassium ions, allowing researchers to select the most appropriate indicator for their specific experimental conditions. ionbiosciences.com The K⁺ binding affinities (Kd) for these indicators are as follows:

IPG-1: 50 mM ionbiosciences.commidsci.com

IPG-2: 18 mM ionbiosciences.commidsci.com

IPG-4: 7 mM ionbiosciences.commidsci.com

IPG-1 has the lowest affinity among the three, making it suitable for detecting changes in high potassium environments. ionbiosciences.com IPG-2 has an intermediate affinity and is described as a popular intracellular K⁺ indicator. ionbiosciences.com IPG-4 has the highest affinity for K⁺ among the single-wavelength IPG indicators and is appropriate for conditions with potentially large changes in intracellular K⁺ or as an extracellular K⁺ sensor. ionbiosciences.com This range of affinities provides versatility for monitoring potassium dynamics in diverse biological settings. ionbiosciences.com

Here is a table summarizing the K⁺ binding affinities of the IPG family:

IndicatorK⁺ Binding Affinity (Kd)
IPG-150 mM
IPG-218 mM
IPG-47 mM

Spectroscopic and Photophysical Properties

Characterization of Excitation and Emission Maxima

IPG-1 AM exhibits distinct excitation and emission maxima in the yellow-green region of the spectrum. The reported excitation maximum (λex) for this compound is 525 nm. bertin-bioreagent.comcaymanchem.comionbiosciences.comcaymanchem.commidsci.com Its emission maximum (λem) is observed at 545 nm. bertin-bioreagent.comcaymanchem.comionbiosciences.comcaymanchem.commidsci.com These spectral properties make this compound compatible with common filter sets used in fluorescence microscopy, such as YFP and FITC, as well as multiphoton microscopy techniques. ionbiosciences.com

Based on the search results, the excitation and emission maxima for this compound are consistently reported as follows:

Property Wavelength (nm) Source
Excitation Maximum 525 bertin-bioreagent.comcaymanchem.comionbiosciences.comcaymanchem.commidsci.com

This compound also has a λmax in UV/Vis spectroscopy at 472 nm. caymanchem.comcaymanchem.commidsci.com

Considerations for Quantum Yield and Photostability in Live-Cell Imaging

While specific quantitative data on the quantum yield and photostability of this compound are not explicitly detailed in the provided search results, the general performance of fluorescent indicators in live-cell imaging is influenced by these factors. Quantum yield refers to the efficiency with which absorbed photons are converted into emitted photons, with values ranging from 0 to 1. bu.edu Photostability describes the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to excitation light, which is crucial for long-term imaging experiments. bu.eduumbc.edubiorxiv.org

The IPG family of indicators, including IPG-1, are described as small, synthetic fluorochromes that incorporate a K⁺-binding moiety. ionbiosciences.com The fluorescence of these sensors is significantly quenched when K⁺ is not bound and dramatically increases upon K⁺ binding, indicating a change in fluorescence intensity upon ion interaction. ionbiosciences.com

For live-cell imaging applications, bright and photostable fluorophores are essential. nih.gov Photostability is particularly important for photon-intensive imaging paradigms like single-molecule microscopy. nih.gov While some dyes are noted for excellent photostability in live-cell imaging and super-resolution microscopy, such as HMSiR680-Me biorxiv.orgmpg.deresearchgate.net, specific comparative data for this compound's photostability relative to other indicators like PBFI or other IPG variants is not present in the search results. The compatibility of the IPG family with various detectors, including fluorescent microscopes and flow cytometers, suggests their utility in live-cell applications. ionbiosciences.com

Influence of Environmental Factors on Fluorescence Intensity and Spectral Shifts

The fluorescence intensity and spectral properties of fluorophores can be affected by a range of environmental factors. These include temperature, ionic strength, pH, excitation light intensity and duration, and interactions with other molecules. bu.eduumbc.edu

For this compound, its function as a potassium indicator is based on the principle that its fluorescence intensity changes upon binding to potassium ions. ionbiosciences.com Specifically, fluorescence increases dramatically when K⁺ is bound, suggesting that the ionic environment, particularly the concentration of potassium, directly influences its fluorescence intensity. ionbiosciences.com The binding affinity of this compound for potassium is reported with a Kd of 50 mM. bertin-bioreagent.comcaymanchem.comionbiosciences.comcaymanchem.commidsci.commidsci.comionbiosciences.com This indicates the potassium concentration at which half of the this compound molecules are bound to potassium, highlighting the direct relationship between potassium levels and the indicator's fluorescence response.

While the search results emphasize the change in fluorescence intensity upon potassium binding, detailed information on how other environmental factors like pH, temperature, or the presence of other ions (besides the mentioned selectivity over Na⁺ for IPG-4 ionbiosciences.comrndsystems.com) specifically induce spectral shifts or alter fluorescence intensity for this compound is limited. However, it is a general principle for fluorophores that these environmental parameters can impact their photophysical characteristics. bu.eduumbc.edu The use of specific assay buffers, such as HEPES-buffered Hank's Balanced Salt Solution (pH 7.2–7.4), in protocols for using this compound suggests that maintaining a controlled environment is important for consistent performance. ionbiosciences.com

Advanced Chemical Synthesis and Derivatization Strategies

General Synthetic Methodologies for Fluorescent Ion Indicators

The synthesis of fluorescent ion indicators typically involves the chemical linkage of a fluorophore to an ion-chelating moiety. The chelator provides the ion specificity, while the fluorophore allows for optical detection of the ion binding event, often through changes in fluorescence intensity or wavelength. Common ionophores used in fluorescent indicators include crown ethers and cryptands, whose cavity size can be tailored to selectively bind specific ions like potassium google.comrsc.orgthermofisher.com.

Synthetic routes often involve multi-step procedures to construct the complex molecular architecture of these indicators nih.gov. For instance, the synthesis of certain fluorescent potassium indicators based on benzocrown ethers linked to an aryl thiophene (B33073) fluorophore involves coupling the crown ether with the fluorophore rsc.org. Another approach described for fluorescent ion indicators involves the synthesis of a chelator/linker molecule, which is then coupled with a fluorophore google.com. The size of the crown or cryptand is a key determinant of ion selectivity google.comthermofisher.com.

Design Principles for Modulating K+ Affinity and Selectivity within the IPG Framework

The IPG (ION Potassium Green) family of fluorescent potassium indicators represents a class of synthetic fluorochromes designed to incorporate a potassium-binding moiety ionbiosciences.com. A key aspect of designing indicators within this framework is the ability to modulate their affinity and selectivity for potassium ions. This is primarily achieved by modifying the structure of the potassium-chelating component.

Different members of the IPG family exhibit varying affinities for potassium, indicated by their dissociation constant (Kd) values. For example, IPG-1 has a Kd of 50 mM, IPG-2 has a Kd of 18 mM, and IPG-4 has a Kd of 7 mM ionbiosciences.com. These differences in affinity allow researchers to select an indicator best suited for the expected range of potassium concentrations in their specific application ionbiosciences.com. The design principles aim to optimize the interaction between the chelator and the potassium ion while minimizing interference from other physiologically relevant ions, particularly sodium ionbiosciences.comtocris.com. IPG-4, for instance, is noted for its improved selectivity for potassium over sodium compared to earlier IPG variants ionbiosciences.comtocris.com.

The fluorescence of IPG indicators is typically quenched in the absence of potassium. Upon potassium binding, the quenching is relieved, leading to a significant increase in fluorescence intensity ionbiosciences.com. This mechanism is central to their function as fluorescent sensors.

Synthetic Routes to Cell-Permeable Acetoxymethyl Esters

Many applications of fluorescent ion indicators involve monitoring intracellular ion concentrations. However, the native forms of these indicators are often negatively charged due to the presence of carboxylic acid groups, rendering them membrane-impermeable ionbiosciences.com. To overcome this barrier, acetoxymethyl (AM) ester derivatives are synthesized.

The synthesis of AM esters involves masking the carboxylic acid groups with lipophilic acetoxymethyl moieties thermofisher.comionbiosciences.comthermofisher.comontosight.airesearchgate.netfrontiersin.org. This modification results in an uncharged molecule that can passively diffuse across the cell membrane thermofisher.comionbiosciences.comthermofisher.comontosight.airesearchgate.netfrontiersin.org. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM ester groups, regenerating the charged, active form of the indicator thermofisher.comionbiosciences.comthermofisher.comontosight.airesearchgate.netfrontiersin.org. This process effectively traps the indicator within the cell, allowing for intracellular measurements thermofisher.comionbiosciences.comthermofisher.comontosight.airesearchgate.netfrontiersin.org.

A general synthetic route to AM esters involves the reaction of the compound containing carboxylic acid groups with bromomethyl acetate (B1210297) google.comresearchgate.net. For example, the reaction of BAPTA with bromomethyl acetate yields the cell-permeable BAPTA AM researchgate.net. Similarly, IPG-1 AM is synthesized as a cell-permeable derivative of IPG-1, enabling its use for noninvasive measurements of intracellular potassium levels bertin-bioreagent.comcaymanchem.com.

Development of Membrane-Impermeable Counterparts for Specific Applications

While cell permeability is crucial for intracellular measurements, membrane-impermeable fluorescent indicators are necessary for other applications, such as sensing extracellular ion concentrations or for use in systems without intact cell membranes (e.g., in vitro assays, liposomes, or when introduced via physical methods like electroporation or microinjection) ionbiosciences.comuniversityofcalifornia.eduas-1.co.jp.

The native, charged forms of fluorescent potassium indicators, including IPG-1, are inherently membrane-impermeable ionbiosciences.combertin-bioreagent.comcaymanchem.com. These forms are typically the precursors to the AM ester derivatives. For example, IPG-1 is available in both its cell-permeable AM ester form (this compound) and a cell-impermeable salt form bertin-bioreagent.comcaymanchem.com. IPG-2 is also available as a membrane-impermeable TMA+ salt, suitable for use in lipid membrane-free systems or for intracellular delivery via physical methods as-1.co.jp.

The choice between a membrane-permeable or impermeable form depends entirely on the intended application and the method of indicator delivery to the target environment.

Strategies for Conjugation and Immobilization on Solid Supports (e.g., silica (B1680970) microparticles)

Immobilizing fluorescent ion indicators on solid supports is a common strategy for developing optical sensors, allowing for their use in flow-through systems, dip sensors, or as components of more complex sensing platforms google.commtu.eduinstras.comdb-thueringen.dersc.org. This approach prevents leaching of the indicator and enables the creation of reusable sensing elements google.cominstras.com.

Various solid support materials can be used, including polymers and silica microparticles google.commtu.eduinstras.comrsc.orgresearchgate.net. Immobilization strategies include physical entrapment and covalent attachment google.commtu.eduinstras.com. Physical entrapment is simpler but can suffer from indicator leaching, leading to instability google.cominstras.com. Covalent immobilization, where the indicator is chemically bonded to the support material, provides greater stability and prevents leaching google.cominstras.com.

For IPG indicators, which contain carboxylic acid groups (in their non-AM form), covalent conjugation to supports like aminated silica microparticles is possible by forming amide bonds rsc.org. A study on the synthesis of a ratiometric fluorescent microsensor based on IPG4-silica microparticles describes the conjugation of IPG4 to aminated silica using HATU as a coupling agent rsc.org. This process results in potassium-sensitive microparticles suitable for applications such as fluorescence imaging rsc.org.

The immobilization strategy must consider the chemistry of both the indicator and the support material to ensure efficient coupling and retention of the indicator's ion-sensing properties.

Data Tables

Indicator NameExcitation (nm)Emission (nm)Kd for K⁺ (mM)Cell PermeabilityPubChem CID
This compound525 bertin-bioreagent.comcaymanchem.com545 bertin-bioreagent.comcaymanchem.com50 bertin-bioreagent.comcaymanchem.comYes bertin-bioreagent.comcaymanchem.com163342041
IPG-1 (Salt)525 as-1.co.jp545 as-1.co.jp50 as-1.co.jpNo as-1.co.jpN/A
IPG-2 (Salt)525 as-1.co.jp545 as-1.co.jp18 as-1.co.jpNo as-1.co.jpN/A
IPG-2 AM525 ionbiosciences.com545 ionbiosciences.com18 ionbiosciences.comYes ionbiosciences.comN/A
IPG-4 AM525 tocris.com545 tocris.com7 tocris.comYes tocris.com163342041
IPG-4 (Salt)525 rsc.orgresearchgate.net545 rsc.orgresearchgate.net7 ionbiosciences.comNo ionbiosciences.comrsc.orgresearchgate.netN/A
PBFI AM340/380 ionbiosciences.com505 ionbiosciences.com4 ionbiosciences.comYes thermofisher.com6433306
PBFI340/380 ionbiosciences.com505 ionbiosciences.com4 ionbiosciences.comNo ionbiosciences.com16219788

Methodological Considerations for Research Applications

Preparation and Handling Protocols for IPG-1 AM Stock Solutions

Proper preparation and handling of this compound stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. This compound is a cell-permeable fluorescent potassium indicator that, upon binding to potassium, exhibits excitation and emission maxima of approximately 525 nm and 545 nm, respectively. glpbio.com

To prepare a stock solution, it is recommended to use an appropriate solvent based on the solubility of the product. glpbio.com A common solvent for this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO). ionbiosciences.com It is advisable to prepare a concentrated stock solution, for example, at a concentration of 1 to 10 mM. Once dissolved, the stock solution should be stored in separate aliquots to prevent degradation from repeated freeze-thaw cycles. glpbio.com For long-term storage, it is recommended to keep the stock solution at -80°C, where it can be stable for up to six months. For shorter-term storage, -20°C is suitable for up to one month. glpbio.com To enhance the solubility of this compound, the tube can be warmed to 37°C and briefly sonicated in an ultrasonic bath. glpbio.com The stability of similar compounds in DMSO is dependent on storage conditions such as buffer, salt concentration, and temperature, and should be empirically verified if long-term storage is intended. researchgate.net

Table 1: Preparation of this compound Stock Solutions

Desired Stock Concentration Volume of Solvent to Add to 1 mg of this compound Volume of Solvent to Add to 5 mg of this compound Volume of Solvent to Add to 10 mg of this compound
1 mM 0.8757 mL 4.3783 mL 8.7566 mL
5 mM 0.1751 mL 0.8757 mL 1.7513 mL

This table is based on the molecular weight of this compound, which is 1142 g/mol . glpbio.com

Optimization of Cellular Loading Conditions (Dye Concentration, Incubation Time, Temperature)

The efficiency of cellular loading of this compound is a critical factor that influences the quality of fluorescence imaging and the accuracy of potassium ion measurements. The optimal loading conditions, including dye concentration, incubation time, and temperature, are highly dependent on the specific cell type and experimental setup. ionbiosciences.com Therefore, it is essential to empirically determine these parameters for each new cell line or experimental condition.

A general starting point for loading cells with AM ester dyes is to use a final concentration ranging from 1 to 10 µM. biotium.comlumiprobe.com The incubation time can vary from 10 minutes to over an hour. biotium.comlumiprobe.com A common incubation temperature is 37°C, which facilitates the enzymatic activity of intracellular esterases that cleave the AM ester group, trapping the active form of the dye inside the cell. ionbiosciences.com However, in some cases, reducing the incubation temperature may help to prevent the compartmentalization of the dye within intracellular organelles. thermofisher.com

Table 2: General Guidelines for Optimizing Cellular Loading Conditions

Parameter Starting Range Considerations
Dye Concentration 1 - 10 µM Higher concentrations may lead to cytotoxicity or dye aggregation. Lower concentrations may result in a weak signal.
Incubation Time 10 - 60+ minutes Shorter times may be insufficient for adequate loading, while longer times can lead to dye compartmentalization or leakage.

| Temperature | Room Temperature to 37°C | 37°C is optimal for esterase activity, but lower temperatures may be necessary for some cell types to prevent dye sequestration. |

Role of Biocompatible Surfactants (e.g., Pluronic F-127) in Dye Dissolution and Cellular Uptake

The acetoxymethyl (AM) ester form of IPG-1 is hydrophobic, which allows it to passively diffuse across the cell membrane. However, this hydrophobicity also makes it poorly soluble in aqueous solutions like cell culture media. ionbiosciences.com To overcome this, a biocompatible, non-ionic surfactant such as Pluronic F-127 is commonly used to facilitate the dissolution of the dye and enhance its cellular uptake. biotium.comlumiprobe.comionbiosciences.com

Pluronic F-127 is an amphiphilic triblock copolymer that can self-assemble into micelles in an aqueous environment. dovepress.com The hydrophobic core of these micelles can encapsulate the nonpolar AM ester of IPG-1, while the hydrophilic shell interacts with the aqueous medium, effectively dispersing the dye. biotium.com This prevents the dye from aggregating in the loading buffer and ensures a more uniform distribution, leading to more consistent and efficient loading into the cells. ionbiosciences.com While not always essential, the use of Pluronic F-127 is highly recommended for most fluorescent potassium indicators. ionbiosciences.com Studies have shown that for other AM ester dyes, both Pluronic F-127 and DMSO are necessary for successful loading, and that optimizing their concentrations can improve loading efficiency. nih.govresearchgate.net

Strategies for Enhancing Intracellular Dye Retention (e.g., Anion Transport Inhibitors like Probenecid)

Once inside the cell, the AM ester groups of this compound are cleaved by intracellular esterases, converting the molecule into its active, fluorescent form. This process also renders the dye less membrane-permeable, trapping it within the cytoplasm. However, many cell types express organic anion transporters that can actively extrude the negatively charged, active form of the dye from the cell. aatbio.com This can lead to a gradual decrease in the intracellular fluorescence signal over time, complicating long-term imaging experiments.

To counteract this, an anion transport inhibitor such as probenecid (B1678239) can be included in the loading and imaging buffers. ionbiosciences.com Probenecid blocks the activity of these organic anion transporters, thereby improving the intracellular retention of the fluorescent indicator. aatbio.comnih.gov It is important to note that probenecid may have off-target effects and can be toxic to some cells with prolonged exposure. aatbio.com Therefore, its use should be optimized and validated for the specific cell type and experimental conditions. Typical working concentrations for probenecid in cell-based assays range from 1 to 2.5 mM.

Considerations for Background Fluorescence and Autofluorescence Mitigation

Background fluorescence and autofluorescence can significantly interfere with the detection of the specific signal from this compound, reducing the signal-to-noise ratio and potentially leading to misinterpretation of the data. Autofluorescence is the natural fluorescence emitted by various cellular components, such as NADH, flavins, collagen, and elastin, and is often more pronounced in the blue and green regions of the spectrum. fluorofinder.comresearchgate.netmicroscopyfocus.com

Given that this compound is a green-emitting fluorophore, mitigating autofluorescence in this spectral range is particularly important. Several strategies can be employed to reduce the impact of background and autofluorescence:

Spectral Separation : If possible, choosing a fluorophore that emits in the red or far-red region of the spectrum can help to avoid the majority of cellular autofluorescence, which is typically strongest in the blue and green channels. fluorofinder.commicroscopyfocus.com

Quenching Agents : Various chemical reagents can be used to quench autofluorescence. For example, Sudan Black B can reduce autofluorescence in the red and green channels, although it may not be as effective against aldehyde-induced fluorescence. vectorlabs.com Copper sulfate (B86663) has also been shown to be an effective quenching agent for green autofluorescence. researchgate.net

Photobleaching : Pre-exposing the sample to high-intensity light can selectively destroy the fluorescent properties of some autofluorescent molecules before imaging the specific signal. cardiff.ac.uk

Optimizing Fixation : Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence. vectorlabs.com Using alternative fixation methods, such as organic solvents like methanol (B129727) or ethanol, or minimizing the fixation time can help to reduce this effect. fluorofinder.com

Image Processing : In some cases, computational methods can be used to subtract the background fluorescence from the total signal. This can involve acquiring an image of an unstained control sample to create a background profile that can then be subtracted from the experimental images. cardiff.ac.uk

Table 3: Common Autofluorescence Quenching Agents and Their Characteristics

Quenching Agent Target Autofluorescence Advantages Disadvantages
Sudan Black B Lipofuscin, general autofluorescence in red and green channels Effective for certain types of autofluorescence. Can introduce its own fluorescence in the far-red spectrum; less effective for aldehyde-induced autofluorescence. vectorlabs.com
Copper Sulfate General autofluorescence, particularly in the green channel Highly effective and stable quenching agent. researchgate.net May affect cell viability in live-cell imaging. researchgate.net
Sodium Borohydride Aldehyde-induced autofluorescence Can reduce autofluorescence caused by fixation. Can have variable effects and may not be universally effective. fluorofinder.comvectorlabs.com

| TrueVIEW® | Non-lipofuscin autofluorescence from tissue elements, red blood cells, and aldehyde fixatives | Broadly effective and compatible with many common fluorophores. vectorlabs.com | Commercial product with associated cost. |

Applications in Preclinical and Basic Biological Research

Monitoring Intracellular Potassium Dynamics

The cell-permeable nature of IPG-1 AM makes it suitable for loading into live cells, enabling the monitoring of intracellular potassium concentration changes. Once inside the cell, the AM group is cleaved by intracellular esterases, trapping the active fluorescent indicator within the cytoplasm ionbiosciences.com.

In Vitro Studies in Mammalian Cell Lines

This compound has been utilized in in vitro studies in mammalian cell lines to investigate intracellular potassium fluctuations. For instance, it has been employed in primary astrocytes to characterize intracellular K⁺ concentration measurements nih.gov. Studies have shown that IPG-1 (the de-esterified form of this compound) generates significant fluorescence changes in response to K⁺ concentration changes and is not saturated at physiological intracellular K⁺ levels, which are typically above 100 mM nih.gov. The fluorescence of IPG-1 has been reported to be stable within the physiological pH range of 7-8 in brain cells, although a decline in fluorescence may occur below pH ~6.8 nih.gov.

IndicatorFormCell PermeabilityExcitation (nm)Emission (nm)K⁺ Kd (mM)
IPG-1SaltImpermeable52554550
This compoundAcetoxymethylPermeable52554550
IPG-2SaltImpermeable52554518
IPG-2 AMAcetoxymethylPermeable52554518
IPG-4SaltImpermeable5255457
IPG-4 AMAcetoxymethylPermeable5255457
PBFISaltImpermeable340/3805054
PBFI AMAcetoxymethylPermeable340/3805054

In situ calibration procedures have been developed for using this compound in cells, involving permeabilizing the cell membrane to K⁺ and exposing the cells to solutions of known K⁺ concentrations to generate a calibration curve nih.govresearchgate.net. This allows for the conversion of fluorescence signals to actual intracellular K⁺ concentrations nih.gov.

Applications in Electrophysiology and Cellular Excitability Studies

Potassium ions play a critical role in establishing and maintaining the resting membrane potential and in the repolarization phase of action potentials, making them central to cellular excitability ionbiosciences.comresearchgate.net. While electrophysiological techniques like patch-clamp are the gold standard for measuring ion currents, fluorescent indicators like this compound offer advantages for monitoring bulk intracellular or extracellular potassium changes in populations of cells or in situations where electrophysiology is challenging.

IPG-1, with its Kd of 50 mM, is particularly well-positioned to respond to modest changes in intracellular K⁺ concentrations that result from the activation of plasma membrane K⁺ channels ionbiosciences.com. This suggests its potential utility in studies investigating how changes in potassium flux mediated by ion channels and transporters impact cellular excitability. Although direct examples of this compound being used concurrently with electrophysiology in the provided search results are limited, the indicator's ability to report on intracellular K⁺ dynamics makes it a complementary tool for understanding the ionic basis of electrical activity in cells.

Interrogation of K⁺ Channel and Transporter Function

This compound can be used to indirectly assess the activity of potassium channels and transporters by monitoring the resulting changes in intracellular potassium concentration. Activation or inhibition of specific K⁺ channels or transporters leads to influx or efflux of potassium, which can be detected as a change in IPG-1 fluorescence ionbiosciences.com.

While the search results highlight the use of IPG-4 AM for detecting extracellular potassium changes related to ion channel activity in E. coli biofilms nih.govelifesciences.org, and mention that the IPG family is useful for discovering potassium channel modulators ionbiosciences.com, specific detailed research findings using this compound solely for interrogating K⁺ channel and transporter function in mammalian cells were not prominently detailed within the provided snippets. However, given its mechanism of action and sensitivity to intracellular potassium, this compound is a relevant tool for such investigations. The challenges of discriminating between K⁺ and Na⁺ signals and the often modest changes in K⁺ concentrations can result in relatively small signals compared to calcium indicators, which is a general consideration when using fluorescent potassium indicators for high-throughput screening of channel modulators ionbiosciences.com.

Extracellular Potassium Sensing in Model Systems

While this compound is primarily designed for intracellular use due to its cell-permeable nature, the de-esterified form, IPG-1 (available as a membrane-impermeable salt), can be used for extracellular potassium sensing ionbiosciences.com. The IPG family of indicators, in general, is noted for its utility in applications as diverse as extracellular K⁺ sensing to monitoring intracellular K⁺ dynamics ionbiosciences.com.

Research has demonstrated the use of IPG-4 AM, after conversion to its membrane-impermeable form, for measuring extracellular potassium changes in model systems like E. coli biofilms nih.govelifesciences.org. These studies have shown that extracellular potassium levels can fluctuate in correlation with membrane potential dynamics, suggesting a role for K⁺ ions and K⁺ channels in electrical signaling in these communities nih.govelifesciences.org. Although these specific examples focus on IPG-4 AM, they illustrate the principle of using membrane-impermeable IPG dyes for sensing extracellular potassium in biological model systems. The lower affinity of IPG-1 (Kd = 50 mM) compared to IPG-4 (Kd = 7 mM) might make it less suitable for detecting the typically lower extracellular potassium concentrations (3-5 mM in mammals) rsc.org, but it could be useful in specific model systems or experimental conditions where extracellular potassium reaches higher levels.

Compatibility with Advanced Fluorescence Imaging Techniques

This compound and the resulting intracellular IPG-1 dye are compatible with standard fluorescence microscopy techniques, including advanced imaging methods. The spectral properties of the IPG family of indicators (excitation at ~525 nm, emission at ~545 nm) make them convenient for use with common filter sets, such as those for YFP and FITC ionbiosciences.comionbiosciences.com.

High-Resolution Fluorescence Microscopy (e.g., Confocal, Widefield)

This compound can be used in conjunction with high-resolution fluorescence microscopy techniques like confocal and widefield microscopy to visualize and quantify potassium dynamics within cells and potentially in the extracellular space (using the impermeable form). Widefield microscopy is a common technique that provides good spatial and fast temporal resolution, suitable for observing dynamic processes in live cells licorbio.commoticmicroscopes.com. Confocal microscopy, on the other hand, offers improved optical sectioning by eliminating out-of-focus light, resulting in sharper images and better localization of the fluorescent signal licorbio.comptglab.com.

Studies using this compound in primary astrocytes have employed fluorescence microscopy to obtain images and perform in situ characterization of the dye's properties nih.govresearchgate.net. While the specific type of fluorescence microscopy (confocal or widefield) used in all cited studies is not always explicitly stated, the general compatibility of IPG dyes with fluorescent microscopes, plate readers, and flow cytometers is mentioned ionbiosciences.com. IPG-4 AM, a related IPG indicator, is specifically listed as being applicable for confocal microscopy and flow cytometry rndsystems.comtocris.combio-techne.com. Given the similar spectral properties and intended use as fluorescent indicators within the same family, it is reasonable to infer that this compound is also compatible with these advanced imaging techniques for obtaining high-resolution data on potassium distribution and dynamics.

Flow Cytometry for Population-Level K+ Measurements

Flow cytometry is a powerful technique for analyzing the properties of individual cells within a heterogeneous population. Fluorescent indicators like this compound can be utilized in flow cytometry to assess intracellular potassium levels across numerous cells simultaneously. This allows researchers to determine the distribution of potassium concentrations within a cell population and to detect changes in potassium homeostasis in response to various stimuli or experimental conditions. The fluorescent signal intensity from this compound within each cell, which is dependent on the intracellular potassium concentration, can be measured as the cells pass through a laser beam. This enables quantitative or semi-quantitative analysis of potassium levels at a population level. While specific studies detailing the use of this compound in flow cytometry were not extensively found, other indicators from the IPG family, such as IPG-2 AM and IPG-4 AM, have been noted for their application in flow cytometry to monitor potassium levels in cells like isolated human platelets. caymanchem.comrndsystems.combio-techne.comstratech.co.uk This suggests that this compound, with similar spectral properties, is also amenable to flow cytometry-based potassium measurements.

Adaptability for Multiphoton Imaging

Multiphoton imaging, particularly two-photon excited fluorescence (TPEF) microscopy, is a technique that allows for deeper tissue penetration and reduced phototoxicity compared to conventional one-photon microscopy. babraham.ac.ukspectra-physics.comuk.com TPEF microscopy relies on the simultaneous absorption of two or more photons, typically in the infrared range, to excite a fluorophore that would normally be excited by a single photon of shorter wavelength. babraham.ac.ukspectra-physics.com Fluorophores that excite in the visible light range, such as this compound with its excitation maximum at 525 nm, are potentially adaptable for two-photon excitation using light at approximately double the excitation wavelength (around 1050 nm). babraham.ac.uk While direct experimental data on the multiphoton imaging of this compound was not found in the provided context, its spectral characteristics suggest that it could be used in multiphoton microscopy setups equipped with appropriate laser sources. This adaptability would allow for the study of potassium dynamics in thicker samples or in vivo, providing spatial and temporal information on potassium distribution and flux in complex biological environments.

Research in Specific Biological Contexts (conceptual use of indicator, not compound as drug)

Fluorescent potassium indicators like this compound serve as valuable tools for investigating the role of potassium in various physiological and pathophysiological processes. Their use allows researchers to optically monitor changes in potassium concentration, providing insights into cellular function in different biological contexts.

Potassium ions play a critical role in maintaining cell volume and responding to osmotic stress. nih.govderangedphysiology.com The movement of potassium across the cell membrane, often coupled with the movement of anions and water, is fundamental to regulatory volume changes. nih.gov Fluorescent potassium indicators can be used to monitor intracellular potassium concentration changes during hyposmotic or hyperosmotic challenges. For instance, cell swelling in hypotonic conditions is associated with the release of ions, including potassium, through the activation of potassium channels and cotransporters. nih.govderangedphysiology.com Conversely, cell shrinking in hypertonic conditions involves the uptake of ions like potassium. derangedphysiology.com By using indicators such as this compound, researchers can track these changes in real-time, helping to elucidate the mechanisms of cellular volume regulation and the contribution of potassium transport pathways. Studies have shown that changes in extracellular potassium concentration can directly influence intracellular potassium levels and cell volume. derangedphysiology.comnih.gov

Potassium homeostasis is essential for proper neuronal function, including the generation and propagation of action potentials and the regulation of synaptic transmission. nih.govbiorxiv.orgsci-hub.se Potassium channels are key determinants of neuronal membrane potential and excitability. sci-hub.se Fluctuations in extracellular and intracellular potassium concentrations in the brain can significantly impact neuronal activity. nih.govbiorxiv.org Astrocytes, a type of glial cell, play a crucial role in maintaining extracellular potassium homeostasis in the brain, buffering excess potassium released during neuronal activity. nih.govbiorxiv.org Fluorescent potassium indicators can be employed to visualize and quantify potassium dynamics in neurons and glial cells, both in vitro and in vivo. This allows for the study of how potassium levels change during neuronal firing, synaptic activity, and in the context of neurological disorders. For example, indicators have been used to demonstrate that changes in extracellular potassium levels influence intracellular potassium in astrocytes. nih.gov Dysfunctional potassium homeostasis has been implicated in neurodegenerative diseases like Alzheimer's disease, where impaired astrocytic potassium clearance can affect neuronal signaling. biorxiv.org

Potassium channels are critical components of the cardiac action potential, regulating the electrical activity of cardiac myocytes and influencing heart rate and rhythm. frontiersin.orgnih.govcriticalcarepractitioner.co.ukumn.edu Abnormalities in potassium channel function or expression can lead to changes in action potential duration and contribute to the development of cardiac arrhythmias. frontiersin.orgnih.gov Fluorescent potassium indicators can be used in cardiac research to monitor intracellular potassium dynamics in isolated myocytes or in intact cardiac tissue. This allows for the investigation of how ion channels, transporters, and pharmacological agents affect potassium handling in the heart. By observing changes in intracellular potassium with indicators, researchers can gain insights into the mechanisms underlying normal cardiac electrophysiology and the perturbations that occur in arrhythmogenic conditions. Potassium efflux through voltage-gated potassium channels is a key phase of repolarization in cardiac myocytes. criticalcarepractitioner.co.ukumn.edu

Contributions to Mechanistic Studies in Oncology

Potassium ions play crucial roles in various cellular processes relevant to cancer biology, including cell cycle progression, proliferation, migration, and apoptosis. researchgate.netwaocp.org Alterations in potassium channel expression and function are observed in many types of cancer, influencing the electrochemical gradients across cell membranes. researchgate.net A fluorescent potassium indicator like this compound could potentially be used to monitor changes in intracellular or extracellular potassium concentrations in cancer cells under different experimental conditions. This could help researchers investigate the link between potassium dynamics and cancer cell behavior, potentially contributing to the understanding of underlying mechanisms in oncology. While the search results indicate preclinical drug discovery efforts in oncology using this compound bertin-bioreagent.com, specific detailed findings on its contributions to mechanistic studies in this area were not available in the provided snippets.

Research into Inflammation Processes

Inflammation involves complex cellular responses, including the activation and migration of immune cells and the release of various signaling molecules. ki.senews-medical.netnih.gov Ion fluxes, including potassium, are known to be involved in the activation and function of immune cells. researchgate.net Changes in potassium permeability can influence cell volume, cytokine production, and other inflammatory processes. researchgate.netnih.gov this compound, as a fluorescent potassium indicator, could potentially be a tool to study potassium fluctuations in immune cells or inflamed tissues, providing insights into the role of potassium in the initiation and resolution of inflammation. Preclinical drug discovery efforts in inflammation are mentioned in relation to this compound bertin-bioreagent.com, but specific detailed research findings were not present in the provided search results.

Exploration of Muscular Dystrophy Mechanisms

Muscular dystrophy is characterized by progressive muscle degeneration and weakness, often accompanied by chronic inflammation and impaired muscle repair. news-medical.netmuscle.cafrontiersin.org Ion homeostasis is critical for proper muscle function, including excitation-contraction coupling. nih.gov Dysregulation of ion channels and transporters can contribute to muscle damage and pathology in muscular dystrophy. nih.gov Monitoring potassium levels using a fluorescent indicator like this compound could potentially help researchers investigate ion dysregulation in muscle cells affected by muscular dystrophy, contributing to the understanding of disease mechanisms. Research efforts in muscular dystrophy involving this compound are indicated bertin-bioreagent.com, but detailed findings on its specific use in exploring disease mechanisms were not found in the provided snippets.

Investigations into Epigenetic Targets and Related Cellular Processes

Epigenetic modifications play a significant role in regulating gene expression and cellular processes. mpg.denih.gov While the direct link between potassium ions and epigenetic targets is not extensively detailed in the provided snippets, ion concentrations can influence enzyme activity and cellular signaling pathways that are involved in epigenetic regulation. researchgate.net Furthermore, cellular processes regulated by epigenetic mechanisms, such as cell differentiation and proliferation, are also influenced by ion dynamics. vu.lt A fluorescent potassium indicator could potentially be used in conjunction with studies on epigenetic targets to explore how ion fluctuations correlate with changes in gene expression or cellular behavior driven by epigenetic modifications. Preclinical drug discovery efforts targeting epigenetic targets are mentioned in the context of this compound bertin-bioreagent.com, but specific detailed research findings were not available in the provided search results. Some results mention "IPG" in the context of bioinformatics tools for analyzing gene expression data related to epigenetics, which is distinct from this compound as a potassium indicator. nih.govresearchgate.net

Comparative Analysis with Other Fluorescent Potassium Indicators

Advantages of IPG Indicators Over Predecessor Probes (e.g., PBFI)

The IPG family of potassium indicators offers several key advantages compared to predecessor probes like PBFI. A primary advantage lies in their spectral properties. Unlike PBFI, which requires UV light excitation (340/380 nm), the IPG indicators are excited at longer wavelengths (525 nm), with an emission maximum at 545 nm. This yellow-green fluorescence spectrum makes the IPG family convenient for use with common filter sets, such as those designed for YFP and FITC, and is also compatible with multiphoton approaches. The use of longer excitation wavelengths also reduces the potential for phototoxicity and autofluorescence commonly associated with UV excitation, which can be detrimental to biological samples and limit the adoption of UV-excitable probes in certain studies.

Furthermore, the IPG family is described as best-in-class replacements for the legacy K⁺ indicator, PBFI, incorporating a K⁺-binding moiety that leads to a dramatic increase in fluorescence upon potassium binding due to the relief of quenching in the absence of K⁺. The IPG indicators are compatible with a wide range of detection systems, including fluorescent microscopes, plate readers, and flow cytometers.

Differential Affinity and Selectivity Profiles Among the IPG Family Members (IPG-1 vs. IPG-2 vs. IPG-4)

The IPG family members (IPG-1, IPG-2, and IPG-4) are engineered to possess differential affinities for potassium ions, allowing researchers to select the most suitable indicator for their specific experimental conditions and the expected range of potassium concentrations. This range of affinities makes them useful for diverse applications, from extracellular K⁺ sensing to monitoring intracellular K⁺ dynamics.

The affinity of a fluorescent indicator for its target ion is typically quantified by its dissociation constant (Kd), where a lower Kd value indicates higher affinity. The IPG family exhibits a range of Kd values for potassium:

IPG-1: Has the lowest potassium affinity among the single-wavelength IPG indicators, with a reported Kd of 50 mM. This makes it suitable for measuring changes in environments with high potassium concentrations, such as the intracellular space in many cell types.

IPG-2: Possesses an intermediate potassium affinity, with a reported Kd of 18 mM. Its affinity is lower than IPG-4 but higher than IPG-1.

IPG-4: Exhibits the highest potassium affinity within this family, with a reported Kd of 7 mM. This higher affinity makes IPG-4 appropriate for conditions involving large changes in intracellular K⁺ or for use as an extracellular K⁺ sensor where potassium concentrations are typically lower.

The differential affinities are summarized in the following table:

IndicatorPotassium Affinity (Kd)
IPG-150 mM
IPG-218 mM
IPG-47 mM

This range of affinities provides flexibility for researchers to choose an indicator that will operate within the dynamic range of potassium concentrations relevant to their specific biological system.

Spectral Compatibility with Standard Filter Sets (e.g., YFP, FITC)

A significant advantage of the IPG family of potassium indicators is their favorable spectral profile, which ensures compatibility with commonly used fluorescence microscopy filter sets. The IPG indicators, including IPG-1, IPG-2, and IPG-4, share similar excitation and emission maxima at approximately 525 nm and 545 nm, respectively. This spectral signature falls within the detection range of filter sets designed for yellow fluorescent protein (YFP) and fluorescein (B123965) isothiocyanate (FITC), which are widely available in fluorescence microscopy setups.

In contrast, PBFI is a UV-excitable indicator with excitation maxima at 340/380 nm and an emission maximum at 505 nm. The requirement for UV excitation necessitates specialized optical filters and light sources, which may not be standard equipment in all laboratories. The compatibility of IPG indicators with common filter sets simplifies experimental design and allows for easier integration into existing fluorescence microscopy workflows, including those involving multiplexing with other fluorophores excited at different wavelengths.

The spectral properties are summarized below:

Indicator FamilyExcitation Maximum (nm)Emission Maximum (nm)Compatible Filter Sets
IPG525545YFP, FITC
PBFI340/380505Requires UV filters

Assessment of Inter-Ion Selectivity (e.g., K+ vs. Na+)

The selectivity of a potassium indicator for potassium ions over other physiologically relevant cations, particularly sodium ions, is critical for accurate measurements in biological environments where sodium concentrations can be high.

PBFI, while capable of detecting physiological concentrations of K⁺ in the presence of other monovalent cations, has a reported selectivity for K⁺ over Na⁺ of approximately 1.5-fold. Its affinity for potassium is also strongly dependent on the presence of sodium. For instance, the Kd of PBFI for K⁺ is reported as 5.1 mM in the absence of sodium and 44 mM in solutions with a combined Na⁺ and K⁺ concentration of 135 mM, approximating physiological ionic strength.

The IPG family of indicators, particularly IPG-4, has demonstrated improved selectivity for potassium over sodium. IPG-4 is reported to have a selectivity of 100:1 for K⁺ over Na⁺ ions. While specific selectivity ratios for IPG-1 and IPG-2 were not as prominently detailed in the immediate search results, the IPG family as a whole is presented as having improved properties over PBFI, suggesting enhanced selectivity is a general characteristic. The higher selectivity of IPG indicators, especially IPG-4, minimizes interference from sodium ions, leading to more accurate and reliable measurements of potassium dynamics in complex biological matrices.

IndicatorSelectivity (K⁺ vs. Na⁺)Notes
IPG-4100:1Improved selectivity over sodium.
PBFI~1.5:1Affinity is strongly sodium-dependent.

Future Directions and Emerging Research Avenues

Rational Design of Novel IPG Analogs with Enhanced Photophysical Properties

Rational design efforts aim to develop novel IPG analogs with improved photophysical characteristics, such as enhanced brightness, photostability, and altered excitation/emission spectra for multiplexed imaging. The existing IPG family, including IPG-1, IPG-2, and IPG-4, already demonstrates a range of potassium affinities and spectral properties compatible with common filter sets and multiphoton microscopy, positioning them as improved alternatives to older indicators like PBFI ionbiosciences.com. Future work will likely involve fine-tuning the molecular structure of the IPG scaffold to achieve desired photophysical attributes. This could involve modifications to the fluorophore moiety or the potassium-binding site to influence parameters like quantum yield, extinction coefficient, and resistance to photobleaching. The success in tuning the sensitivity of genetically encoded potassium indicators through structure-guided design and genome mining highlights the potential of rational design approaches in developing indicators with tailored properties researchgate.net. Drawing inspiration from the development of caged fluorophores with significantly enhanced uncaging cross sections, future IPG analogs might incorporate features that improve their responsiveness to light or other stimuli nih.gov.

Development of Ratiometric K+ Indicators Based on IPG Scaffolds

While many current IPG indicators are single-wavelength probes, a significant future direction involves the development of ratiometric potassium indicators based on the IPG scaffold. Ratiometric indicators offer advantages in quantitative measurements by minimizing the effects of indicator concentration, cell thickness, and excitation light intensity fluctuations. Research has already demonstrated the feasibility of creating ratiometric fluorescent microsensors for potassium detection utilizing the IPG4 probe by incorporating a non-responsive reference dye nih.govarxiv.orgrsc.org. This approach, which involves coupling a potassium-sensitive IPG derivative with a potassium-insensitive fluorophore, can be extended to the IPG-1 scaffold. The development of other ratiometric potassium sensors, such as RPS-1 which uses a K+-responsive fluorophore and a coumarin (B35378) reference, further supports the potential for creating robust ratiometric IPG-based indicators researchgate.net. Future work will focus on optimizing the spectral properties and coupling chemistry of the two fluorophores to ensure efficient energy transfer or distinct, well-separated emission spectra for accurate ratiometric measurements.

Integration of IPG Indicators with Microfluidic and High-Throughput Screening Platforms

The integration of IPG indicators with microfluidic and high-throughput screening (HTS) platforms is a promising avenue for accelerating research and discovery. Microfluidic systems offer precise control over cellular environments and enable miniaturization and automation of assays, while HTS allows for rapid screening of large libraries of compounds or genetic perturbations. Fluorescent indicators are widely used in microfluidic and HTS platforms for cell-based assays nih.govnih.govrsc.orgresearchgate.net. The compatibility of IPG indicators with various detection systems, including fluorescent microscopes, plate readers, and flow cytometers, makes them well-suited for integration into these workflows ionbiosciences.com. Future efforts will involve developing optimized protocols for loading IPG-1 AM and other IPG indicators into cells within microfluidic devices and HTS plates. The use of IPG-modified microparticles in sensing platforms also suggests potential for developing bead-based assays compatible with HTS formats nih.govarxiv.org. This integration will facilitate high-content screening for identifying modulators of potassium homeostasis or signaling pathways.

Applications in Spatiotemporal Resolution of K+ Dynamics in Complex Biological Systems

A key area of future application for IPG indicators lies in providing high spatiotemporal resolution of potassium dynamics within complex biological systems. Potassium ions play critical roles in numerous physiological processes, including neuronal activity, muscle contraction, and cell volume regulation arxiv.orgrsc.org. Understanding the precise timing and location of potassium fluctuations is crucial for deciphering these processes. Fluorescent indicators are essential tools for tracking molecular dynamics with high spatiotemporal resolution nih.gov. The IPG family, with its varying affinities, is already valuable for monitoring both intracellular and extracellular potassium dynamics ionbiosciences.com. Future research will leverage advanced microscopy techniques, such as confocal microscopy, super-resolution microscopy, and light-sheet microscopy, in conjunction with IPG indicators to visualize potassium fluxes in real-time within live cells, tissues, and potentially whole organisms. The successful application of IPG4-silica microsensors for high spatial and temporal resolution potassium sensing in cell culture models highlights this potential nih.gov. Continued development of IPG indicators with improved brightness and photostability will be crucial for long-term imaging experiments and studies requiring high spatial detail.

Q & A

Q. What is the functional role of IPG-1 in plant-pathogen interactions?

IPG-1 is a C2 domain protein implicated in calcium-dependent defense signaling. It interacts with the fungal effector sspg1d from Sclerotinia sclerotiorum, suggesting its involvement in pathogen recognition or signal transduction. Experimental validation via yeast two-hybrid assays and BiFC confirmed this interaction, with the C-terminal region (89–168 aa) identified as critical for binding . Its expression is strongly induced in Brassica napus leaves and stems post-pathogen inoculation, as shown via real-time PCR .

Q. What structural features of IPG-1 are critical for its activity?

IPG-1 contains an N-terminal C2 domain (1–87 aa) and a C-terminal interaction domain (89–168 aa). Deletion mutants revealed that the C-terminal domain mediates binding to sspg1d, while the C2 domain is dispensable for this interaction but may regulate calcium-dependent subcellular localization . Transient expression of IPG-1-GFP in onion cells showed plasma membrane and nuclear localization under basal conditions, shifting to cytosolic distribution upon calcium ionophore treatment .

Q. How can researchers detect and quantify IPG-1 expression in plant tissues?

Use real-time PCR with primers targeting IPG-1 mRNA. Baseline expression is highest in flowers, but pathogen inoculation induces upregulation in leaves and stems (2–3× higher than flowers) . For protein detection, transient expression of IPG-1-GFP constructs followed by confocal microscopy is recommended to study localization dynamics .

Advanced Research Questions

Q. How to design experiments resolving contradictions in IPG-1 homolog interactions?

While IPG-1 binds sspg1d, its homologs (e.g., BnC2d1 and BnC2d2) show 95% sequence similarity but no interaction. To investigate this discrepancy:

  • Perform domain-swapping experiments between IPG-1 and homologs using yeast two-hybrid assays.
  • Analyze sequence divergence in the C-terminal region via site-directed mutagenesis.
  • Validate binding specificity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodological challenges arise when studying IPG-1’s calcium-dependent localization?

Calcium ionophores (e.g., ionomycin) induce cytosolic IPG-1 redistribution, but treatment duration and concentration must be optimized to avoid cytotoxicity. Use:

  • Time-lapse microscopy to capture dynamic localization changes.
  • Calcium chelators (e.g., EGTA) as controls to confirm calcium dependence.
  • Quantitative image analysis tools (e.g., Fiji/ImageJ) to measure fluorescence intensity shifts .

Q. How to address variability in IPG-1 expression levels across plant organs?

Baseline IPG-1 expression is organ-specific (highest in flowers), but pathogen response is tissue-dependent. To mitigate variability:

  • Standardize inoculation protocols (e.g., spore concentration, incubation time).
  • Include internal controls (e.g., housekeeping genes like Actin) in real-time PCR.
  • Conduct replicate experiments across multiple growth stages to account for developmental regulation .

Q. What strategies can validate IPG-1’s role in defense signaling beyond interaction studies?

  • Generate IPG-1 knockout lines (e.g., CRISPR/Cas9) and assess pathogen susceptibility.
  • Measure downstream defense markers (e.g., ROS burst, PR gene expression) in IPG-1-overexpressing plants.
  • Perform co-immunoprecipitation (Co-IP) to identify additional interaction partners in the signaling cascade .

Methodological Guidance

Best practices for yeast two-hybrid assays with IPG-1 deletion mutants

  • Clone full-length IPG-1 and truncations (e.g., IPG-1-del-N/C) into pGADT7 (AD vector) and pair with sspg1d in pGBKT7 (BD vector).
  • Use stringent selection media (SD/-Ade/-His/-Leu/-Trp) and X-α-Gal overlay for interaction confirmation.
  • Include autoactivation controls (empty BD vector + AD constructs) .

Quantitative analysis of IPG-1 induction kinetics post-pathogen challenge

  • Collect tissue samples at multiple timepoints (0, 6, 12, 24, 48 hpi) for real-time PCR.
  • Normalize data to untreated controls and calculate fold-change using the 2^(-ΔΔCt) method.
  • Statistically compare expression trends across organs using ANOVA .

Data Contradiction and Interpretation

Q. How to reconcile IPG-1 homologs’ lack of interaction with sspg1d?

Despite high sequence similarity, homologs may lack critical residues in the C-terminal domain. Propose:

  • Structural modeling (e.g., AlphaFold) to compare binding interfaces.
  • Evolutionary analysis to assess selective pressure on the interaction domain.
  • Functional redundancy studies to explore homologs’ roles in unrelated pathways .

Q. Why does IPG-1 show nuclear localization despite lacking a canonical NLS?

Nuclear localization may involve indirect mechanisms, such as:

  • Interaction with shuttle proteins containing NLS motifs.
  • Calcium-triggered conformational changes exposing cryptic NLS sequences.
    Validate via GFP fusion constructs with NLS mutations or inhibitor treatments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.